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Abstract

Tri-sec-butylborane, a sterically hindered trialkylborane, is a pyrophoric liquid with significant
applications in organic synthesis, particularly in hydroboration and as a reducing agent.[1][2][3]
Its chemical formula is C12H27B, and it has a molecular weight of 182.15 g/mol .[1][2] This
guide provides a detailed examination of the chemical structure and bonding of tri-sec-
butylborane, drawing upon established principles of organoboron chemistry and spectroscopic
data. Due to its high reactivity, detailed experimental structural data is scarce; therefore, this
guide also incorporates theoretical considerations and analogies to related, well-characterized
organoboranes.

Chemical Structure

The structure of tri-sec-butylborane consists of a central boron atom covalently bonded to the
secondary carbon atom of three separate sec-butyl groups.[1] This arrangement results in
significant steric congestion around the boron center, which profoundly influences its reactivity
and selectivity.

Molecular Geometry
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The central boron atom in trialkylboranes is characteristically trigonal planar, a consequence of
sp? hybridization. This arrangement leads to an electron-deficient boron center with an empty
p-orbital perpendicular to the plane of the B-C bonds. In an idealized structure, the C-B-C bond
angles would be 120°. However, the bulky nature of the three sec-butyl groups in tri-sec-
butylborane introduces considerable steric strain. This steric hindrance likely causes a
distortion from the ideal trigonal planar geometry. The C-B-C bond angles are expected to be
slightly compressed, and the sec-butyl groups will adopt conformations that minimize steric
interactions. This may involve rotation around the B-C bonds to stagger the ethyl and methyl
substituents of the sec-butyl groups.

While specific experimental bond lengths and angles for tri-sec-butylborane are not readily
available in the literature, data from related sterically hindered organoboranes can provide
valuable estimates.
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Parameter Expected Value Range Notes

The B-C bond is a single
covalent bond. Steric

B-C Bond Length 1.56-1.58 A hindrance may cause a slight
elongation compared to less

substituted trialkylboranes.

Deviation from the ideal 120°

of a perfect trigonal planar

geometry is expected due to
C-B-C Bond Angle 116°-120° )

the steric bulk of the sec-butyl

groups, leading to some

pyramidalization.

The boron atom utilizes three

sp2 hybrid orbitals to form
Hybridization of B sp? sigma bonds with the three

sec-butyl groups, leaving one

unhybridized p-orbital.

The carbon atoms within the
Hybridization of C sp3 sec-butyl groups are sp®
hybridized, forming a

tetrahedral geometry.

graph Tri sec butylborane Structure {

layout="neato";

node [shape=circle, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes

B [label="B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cl [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C1l Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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Cl Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C2 Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C2 Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C3 Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C3 Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges

B -- C1;

B -- C2;

B -- C3;

Cl -- C1 Me;
Cl -- C1 Et;
C2 -- C2 Me;
C2 -- C2 Et;
C3 -- C3 Me;
C3 -- C3 _Et;
}

Figure 1: 2D representation of the chemical structure of tri-sec-butylborane.

Bonding and Hybridization

The bonding in tri-sec-butylborane is best understood through the lens of valence bond
theory and molecular orbital theory.

Boron Atom Hybridization

The boron atom in tri-sec-butylborane undergoes sp? hybridization. Boron's ground state
electron configuration is 1s22s22p*. To form three covalent bonds, one of the 2s electrons is
promoted to a 2p orbital. The one 2s and two 2p orbitals then hybridize to form three equivalent
sp? hybrid orbitals, which lie in a plane at 120° to each other. The remaining 2p orbital is
unhybridized and lies perpendicular to this plane.

Each of the three sp? hybrid orbitals on the boron atom overlaps with a sp® hybrid orbital from
the secondary carbon atom of a sec-butyl group to form a strong o (sigma) bond.
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Figure 2: Orbital hybridization scheme for the boron atom in tri-sec-butylborane.

The Boron-Carbon Bond

The B-C bond is a single, covalent o bond formed from the overlap of a boron sp2 hybrid orbital
and a carbon sp? hybrid orbital. The electronegativity difference between boron (2.04) and
carbon (2.55) results in a bond with some polar character, with the electron density shifted
towards the carbon atom. This makes the carbon atom slightly nucleophilic and the boron atom
electrophilic.

The empty p-orbital on the boron atom is a key feature of trialkylboranes. It is a Lewis acidic
site, readily accepting a pair of electrons from a Lewis base. However, in tri-sec-butylborane,
the significant steric bulk of the three sec-butyl groups hinders the approach of nucleophiles to
this empty p-orbital, thereby moderating its Lewis acidity compared to less hindered
trialkylboranes.

Experimental Protocols

Due to the pyrophoric nature of tri-sec-butylborane, all manipulations must be carried out
under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of Tri-sec-butylborane
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A common method for the synthesis of tri-sec-butylborane involves the hydroboration of 2-
butene with a borane source, such as borane-tetrahydrofuran complex (BHs-THF).

Protocol:

o Aflame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a
condenser connected to a nitrogen line is charged with a solution of 2-butene in anhydrous
tetrahydrofuran (THF).

e The flask is cooled to 0 °C in an ice bath.

e A solution of BHs-THF is added dropwise from the dropping funnel to the stirred solution of 2-
butene.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional hour to ensure the completion of the hydroboration reaction.

e The resulting solution of tri-sec-butylborane in THF is then used directly for subsequent
reactions or can be characterized.

Note: The product is typically not isolated in a pure form due to its high reactivity and is usually
handled as a solution in THF.

Structural Characterization

Direct structural characterization of tri-sec-butylborane by single-crystal X-ray diffraction is
challenging due to its liquid state and high reactivity. Spectroscopic methods are the primary
means of characterization.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1B NMR: The *B NMR spectrum is expected to show a broad singlet in the region
characteristic of three-coordinate boron in trialkylboranes (typically & 60-80 ppm). The
chemical shift will be influenced by the steric environment.

o H and 3C NMR: The H and 3C NMR spectra will show complex multiplets corresponding
to the sec-butyl groups. Due to the chirality of the secondary carbon, diastereotopic
protons and carbons may be observed, further complicating the spectra.
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Hypothetical NMR Data:

Chemical Shift (9,

Nucleus Multiplicity Assignment
ppm)

upg ~75 broad s B(sec-Bu)s

13C ~35 m B-CH(CH3)CH2CHs

~30 m B-CH(CHs3)CH2CHs

~20 m B-CH(CH3)CH2CHs

~12 m B-CH(CH3)CH2CHs

H 15-20 m B-CH(CHs)CH2CHs

1.0-15 m B-CH(CH3)CH2CHs

0.8-1.2 m B-CH(CHs)CH2CHs

0.7-1.0 m B-CH(CHs)CH2CHs

This is a generalized and hypothetical representation. Actual spectra may be more complex.

Conclusion

Tri-sec-butylborane possesses a unique chemical structure dominated by a sterically
congested, sp?-hybridized boron center. This structure dictates its chemical behavior as a
potent yet selective reagent in organic synthesis. While direct experimental determination of its
precise geometric parameters is challenging, a combination of spectroscopic data and
theoretical considerations provides a robust model of its structure and bonding. This
understanding is crucial for harnessing its reactivity in the development of novel synthetic
methodologies and in the production of fine chemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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